
ETC-206
Descripción general
Descripción
ETC-206 es un inhibidor selectivo de las quinasas interactivas de la proteína quinasa activada por mitógeno 1 y 2 (MNK1 y MNK2). Ha demostrado potencial para inhibir la fosforilación del factor de iniciación de la traducción eucariota 4E (eIF4E), que es crucial en la regulación de la síntesis de proteínas y la proliferación celular . Este compuesto ha sido estudiado por sus efectos antiproliferativos, particularmente en líneas celulares de cáncer hematológico .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de ETC-206 implica múltiples pasos, incluyendo la formación de intermediarios clave y sus reacciones subsecuentes bajo condiciones específicas. La ruta sintética detallada es propietaria y no se revela completamente en la literatura pública. Generalmente involucra el uso de solventes orgánicos, catalizadores y entornos de reacción controlados para lograr alta pureza y rendimiento .
Métodos de Producción Industrial: La producción industrial de this compound probablemente implicaría síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar la consistencia y la eficiencia. Esto incluye el uso de reactores automatizados, sistemas de purificación y medidas estrictas de control de calidad para producir el compuesto a escala comercial .
Análisis De Reacciones Químicas
Tipos de Reacciones: ETC-206 principalmente experimenta reacciones de sustitución, particularmente en presencia de nucleófilos. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Típicamente involucran nucleófilos como aminas o tioles a temperaturas suaves a moderadas.
Reacciones de Oxidación: Se pueden llevar a cabo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reacciones de Reducción: A menudo involucran agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados sustituidos de this compound, mientras que las reacciones de oxidación y reducción pueden modificar grupos funcionales específicos dentro de la molécula .
Aplicaciones Científicas De Investigación
Pharmacological Properties
ETC-206 exhibits potent inhibitory activity against MNK1 and MNK2, with half-maximal inhibitory concentration (IC50) values of 64 nM and 86 nM, respectively . The compound's selectivity was confirmed through assays involving 414 recombinant human kinases, where only 38 kinases were inhibited by more than 50% at a concentration of 10 µM .
Key Features:
- Selectivity: Highly selective for MNK1/2.
- Safety Profile: Demonstrated safety and tolerability in clinical trials without significant adverse events .
- Pharmacokinetics: Favorable pharmacokinetic parameters have been established, supporting its potential for clinical use .
Clinical Applications
This compound is currently being investigated in various clinical settings:
- Metastatic Colorectal Cancer: A Phase 2 trial is ongoing to evaluate this compound in combination with pembrolizumab or irinotecan (NCT05462236) .
- Chronic Myeloid Leukemia (CML): Preclinical studies have shown that this compound can induce tumor regression when combined with dasatinib in murine models of blast crisis CML .
- Non-Small Cell Lung Cancer (NSCLC): There are indications that this compound may enhance progression-free survival when combined with PD-1/PD-L1 inhibitors .
Case Study 1: Efficacy in Preclinical Models
In a study involving K562-eIF4E cell lines and primary human peripheral blood mononuclear cells (PBMCs), this compound demonstrated a concentration-dependent inhibition of phosphorylated eIF4E levels, a crucial biomarker for target engagement. The IC50 for p-eIF4E was determined to be approximately 0.8 µM in K562 cells and about 1.7 µM in PBMCs . This study underscores the compound's potential as an effective therapeutic agent targeting cancer cell growth mechanisms.
Case Study 2: Weight Management in Animal Models
Another preclinical investigation assessed the effects of this compound on weight gain induced by a high-fat diet (HFD) in mice. The study revealed that administration of this compound at a dose of 100 mg/kg daily prevented HFD-induced weight gain, indicating its potential role in metabolic regulation as well as cancer therapy .
Data Tables
Property | Value |
---|---|
IC50 for MNK1 | 64 nM |
IC50 for MNK2 | 86 nM |
Safety Profile | Well tolerated |
Ongoing Trials | Metastatic colorectal cancer (NCT05462236) |
Study Subject | Findings |
---|---|
K562-eIF4E Cell Lines | IC50 for p-eIF4E: 0.8 µM |
Mouse Models | Prevented weight gain |
Mecanismo De Acción
ETC-206 ejerce sus efectos inhibiendo selectivamente MNK1 y MNK2, que están involucrados en la fosforilación de eIF4E. Esta inhibición interrumpe la traducción de proteínas oncogénicas mediada por eIF4E, lo que lleva a una reducción de la proliferación celular y el crecimiento tumoral . El mecanismo de acción del compuesto implica la unión a los sitios activos de MNK1 y MNK2, evitando su interacción con eIF4E .
Compuestos Similares:
Tomivosertib: Otro inhibidor de MNK1/2 con efectos inhibitorios similares sobre la fosforilación de eIF4E.
CGP 57380: Un potente inhibidor de MNK1 con perfiles de selectividad distintos en comparación con this compound.
SLV-2436: Un inhibidor dual de MNK1 y MNK2 con diferentes niveles de potencia.
Unicidad de this compound: this compound es único en sus efectos inhibitorios equilibrados tanto en MNK1 como en MNK2, lo que lo convierte en una herramienta valiosa para estudiar los roles combinados de estas quinasas en los procesos celulares. Su selectividad y potencia también lo convierten en un candidato prometedor para su posterior desarrollo como agente terapéutico .
Comparación Con Compuestos Similares
Tomivosertib: Another MNK1/2 inhibitor with similar inhibitory effects on eIF4E phosphorylation.
CGP 57380: A potent MNK1 inhibitor with distinct selectivity profiles compared to ETC-206.
SLV-2436: A dual inhibitor of MNK1 and MNK2 with different potency levels.
Uniqueness of this compound: this compound is unique in its balanced inhibitory effects on both MNK1 and MNK2, making it a valuable tool for studying the combined roles of these kinases in cellular processes. Its selectivity and potency also make it a promising candidate for further development as a therapeutic agent .
Actividad Biológica
ETC-206 is a small molecule developed as a targeted therapy for cancer, specifically designed to inhibit the activity of Mnk1 and Mnk2 kinases. These kinases play a crucial role in the regulation of eIF4E, a protein involved in the translation of oncogenic mRNAs, thus influencing cancer cell proliferation and survival. This article reviews the biological activity of this compound, highlighting its mechanism of action, efficacy in various models, and safety profile based on recent studies.
This compound selectively inhibits Mnk1 and Mnk2 kinases with half-maximal inhibitory concentrations (IC50) of 64 nM and 86 nM, respectively . The inhibition of these kinases leads to decreased phosphorylation of eIF4E, which is critical for the translation of proteins that promote tumor growth. The compound has been shown to reduce levels of pro-inflammatory cytokines and growth factors both in vitro and in vivo, indicating its potential for modulating the tumor microenvironment .
In Vitro Studies
In preclinical studies, this compound demonstrated anti-proliferative effects across various cancer cell lines. A CellTiterGlo assay revealed that the IC50 values for most tumor cell lines fell within the range of 10-45 µM, with only five cell lines exhibiting inhibition below 10 µM . The compound was particularly effective in K562-eIF4E cells, where it achieved over 90% inhibition of phosphorylated eIF4E at concentrations as low as 50 μM .
Table 1: Summary of In Vitro Efficacy
Cell Line | IC50 (µM) |
---|---|
K562-eIF4E | 0.8 |
Primary PBMCs | 1.7 |
Various Tumor Lines | 10-45 |
In Vivo Studies
This compound has also been evaluated in animal models. In a study involving dogs, the compound was administered at varying doses (3, 10, and 30 mg/kg/day). At the highest dose, cardiovascular parameters were affected; however, no significant adverse effects were observed at lower doses during a four-week study . Liver enzyme levels increased at medium to high doses but returned to baseline following drug discontinuation, suggesting a reversible effect on liver function .
Clinical Trials
This compound advanced to first-in-human trials in December 2016. Initial results indicated that it was well tolerated among patients with various solid and liquid tumors . The drug's selective targeting mechanism minimizes damage to normal cells compared to traditional chemotherapies, which often affect both cancerous and healthy tissues.
Safety Profile
The safety profile of this compound has been assessed through multiple studies. While some transient increases in liver enzymes were noted, overall tolerability was favorable. No severe adverse effects were reported in early clinical trials, reinforcing its potential as a viable therapeutic option for cancer patients .
Table 2: Summary of Safety Findings
Parameter | Observation |
---|---|
Liver Enzymes | Increased at higher doses |
Cardiovascular Effects | Notable at 30 mg/kg/day |
Overall Tolerability | Favorable |
Propiedades
IUPAC Name |
4-[6-[4-(morpholine-4-carbonyl)phenyl]imidazo[1,2-a]pyridin-3-yl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c26-15-18-1-3-20(4-2-18)23-16-27-24-10-9-22(17-29(23)24)19-5-7-21(8-6-19)25(30)28-11-13-31-14-12-28/h1-10,16-17H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRFPHJSGLYXTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)C3=CN4C(=NC=C4C5=CC=C(C=C5)C#N)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1464151-33-4 | |
Record name | ETC-206 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1464151334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tinodasertib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MND3WX2R7I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.